2-(4-Chlorophenyl)-2-oxoethyl 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylate
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Overview
Description
2-(4-Chlorophenyl)-2-oxoethyl 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylate is a complex organic compound that features a quinoline core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-2-oxoethyl 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the chlorophenyl and heptylphenyl groups through Friedel-Crafts acylation and alkylation reactions. The final step involves esterification to form the carboxylate ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-2-oxoethyl 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4-Chlorophenyl)-2-oxoethyl 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-2-oxoethyl 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylate involves its interaction with molecular targets in biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-2-oxoethyl 2-(4-methylphenyl)-8-methylquinoline-4-carboxylate
- 2-(4-Bromophenyl)-2-oxoethyl 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylate
- 2-(4-Chlorophenyl)-2-oxoethyl 2-(4-heptylphenyl)-6-methylquinoline-4-carboxylate
Uniqueness
2-(4-Chlorophenyl)-2-oxoethyl 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylate is unique due to its specific substitution pattern on the quinoline core, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.
Properties
CAS No. |
355433-26-0 |
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Molecular Formula |
C32H32ClNO3 |
Molecular Weight |
514.1 g/mol |
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylate |
InChI |
InChI=1S/C32H32ClNO3/c1-3-4-5-6-7-10-23-12-14-24(15-13-23)29-20-28(27-11-8-9-22(2)31(27)34-29)32(36)37-21-30(35)25-16-18-26(33)19-17-25/h8-9,11-20H,3-7,10,21H2,1-2H3 |
InChI Key |
QSGXHIJGFXDNOP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C2=NC3=C(C=CC=C3C(=C2)C(=O)OCC(=O)C4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
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